molecular formula C25H30N2O2 B11328437 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11328437
M. Wt: 390.5 g/mol
InChI Key: XAHCIALNIHNSBV-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a benzofuran core, multiple methyl groups, and a pyrrolidine ring, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of methyl groups, and the attachment of the pyrrolidine ring. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.

    Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of Pyrrolidine Ring: This step may involve nucleophilic substitution reactions using pyrrolidine and appropriate electrophilic intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-1,3-phenylenediamine: Another compound with multiple methyl groups and a benzene ring.

    4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with a similar structural motif used in peptide synthesis.

Uniqueness

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, multiple methyl groups, and a pyrrolidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O2/c1-16-7-9-20(10-8-16)21(27-11-5-6-12-27)15-26-25(28)24-19(4)23-18(3)13-17(2)14-22(23)29-24/h7-10,13-14,21H,5-6,11-12,15H2,1-4H3,(H,26,28)

InChI Key

XAHCIALNIHNSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C)N4CCCC4

Origin of Product

United States

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